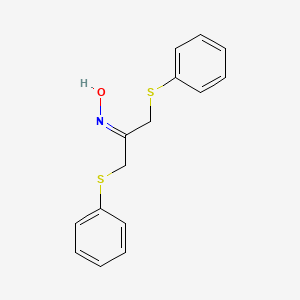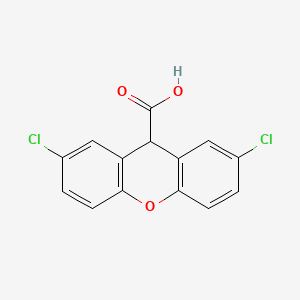
2-(4-Chlorophenyl)-2-(methylamino)acetonitrile
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(methylamino)acetonitrile is an organic compound that features a chlorinated phenyl group, a methylamino group, and a nitrile group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a cyanide source. A common synthetic route might include:
Condensation Reaction: 4-chlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Cyanation: The imine intermediate is then treated with a cyanide source such as sodium cyanide or potassium cyanide to form the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Products may include oxidized derivatives of the methylamino group.
Reduction: Products may include primary amines.
Substitution: Products may include substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of similar compounds in various reactions.
Biology and Medicine
Pharmacological Research: Potential use in the development of new drugs due to its structural similarity to known bioactive compounds.
Biochemical Studies: Used to study interactions with biological macromolecules.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile: Similar structure with an ethylamino group instead of a methylamino group.
2-(4-Bromophenyl)-2-(methylamino)acetonitrile: Similar structure with a bromine atom instead of a chlorine atom.
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile: Similar structure with a dimethylamino group instead of a methylamino group.
Uniqueness
2-(4-Chlorophenyl)-2-(methylamino)acetonitrile is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the chlorophenyl group may enhance its lipophilicity, while the nitrile group can participate in various chemical reactions.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXPKCANQNHTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)






![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)
